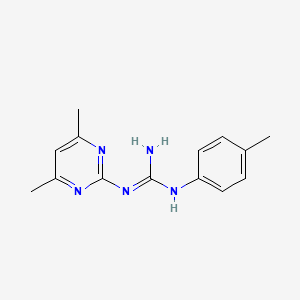

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine

Description

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine is a substituted guanidine derivative characterized by a 4,6-dimethylpyrimidinyl group and a 4-methylphenyl substituent. Guanidines are known for their strong basicity and versatile applications in medicinal chemistry, agrochemicals, and materials science. The dimethylpyrimidine moiety enhances planarity and conjugation, while the 4-methylphenyl group contributes to lipophilicity and steric effects .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-9-4-6-12(7-5-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOMRKDJDHSPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methylphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methylphenyl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methylphenyl)urea, while reduction could produce N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methylphenyl)amine.

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antibacterial Properties

Compounds containing triazole rings, such as 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, have been extensively studied for their biological activities. Triazoles are known to inhibit cytochrome P450 enzymes in fungi, disrupting their sterol biosynthesis and exhibiting antifungal properties. Studies indicate that derivatives of this compound may also possess antibacterial activity due to their ability to target bacterial enzymes and pathways .

Cancer Treatment

Research has shown that triazole derivatives can inhibit specific kinases involved in tumor growth. For instance, modifications to the triazole or pyridine moieties of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine can enhance its biological activity against cancer cells. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including melanoma and triple-negative breast cancer .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 3-(4H-1,2,4-triazole-3-carbonyl)pyridine | IGR39 (melanoma) | 0.049 | Cytotoxic |

| 3-(4H-1,2,4-triazole-3-carbonyl)pyridine | MDA-MB-231 (breast) | 0.075 | Cytotoxic |

| Derivative X | Panc-1 (pancreatic) | 1.11 | Antimetastatic |

Materials Science

Coordination Chemistry

The ability of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine to form complexes with metal ions presents opportunities for applications in materials science. As a ligand in coordination chemistry, it can be used to create new materials with unique properties. This compound's carbonyl group is particularly reactive and can serve as a building block for synthesizing more complex molecules.

Synthesis of Novel Materials

Researchers have explored the use of this compound in the synthesis of hybrid materials that combine organic and inorganic components. These materials can exhibit enhanced thermal stability and electrical conductivity due to the synergistic effects of the triazole and pyridine functionalities .

Agricultural Applications

Fungicides and Herbicides

Given its antifungal properties, 3-(4H-1,2,4-triazole-3-carbonyl)pyridine could be developed into agricultural fungicides. Triazole-based compounds are already widely used as fungicides in crop protection due to their effectiveness against various plant pathogens . The potential for this compound to inhibit fungal growth makes it a candidate for further exploration in agricultural formulations.

Case Studies

-

Cytotoxicity Studies

A series of synthesized derivatives were tested against human cancer cell lines using the MTT assay. The results indicated that modifications to the triazole moiety enhanced cytotoxicity significantly compared to unmodified compounds . -

Material Synthesis

Studies demonstrated the successful synthesis of coordination complexes using 3-(4H-1,2,4-triazole-3-carbonyl)pyridine as a ligand. These complexes exhibited improved properties suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-N’-(4-methylphenyl)guanidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

Hydrogen Bonding and Tautomerism

- 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine (5) : X-ray studies reveal intramolecular hydrogen bonds (N–H⋯N) stabilizing the tautomeric form in the solid state .

Crystal Packing

- Co-crystalline adduct with acetic acid : The sulfonamide derivative exhibits layered packing influenced by the pyrimidine ring’s planarity and hydrogen bonding with acetic acid .

Anticancer Activity

- Quinazoline-pyrimidine hybrids: Derivatives like 6-chloro-2-((4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one (9f) inhibit STAT3, a cancer-associated protein, with IC₅₀ values in the nanomolar range .

Herbicidal Activity

- N-(4,6-Disubstituted-pyrimidin-2-yl)-N'-(trifluoromethylphenyl)guanidines: Compounds 11a–c show 71–87% inhibition against Brassica campestris at 100 µg/mL, outperforming non-fluorinated analogues .

Antimicrobial Potential

Physicochemical Properties

Key Findings and Implications

Substituent Impact : Electron-donating groups (e.g., methyl) on the aryl ring enhance stability and lipophilicity, while electron-withdrawing groups (e.g., CF₃) improve bioactivity .

Synthetic Challenges : Bulky substituents (e.g., benzyl) reduce reaction yields due to steric hindrance .

Structural Flexibility : Hydrogen bonding and π-π interactions dictate solid-state behavior, influencing material properties and drug formulation .

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name: N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine

- Molecular Formula: C₁₄H₁₇N₅

- CAS Number: 34747-51-8

- MDL Number: MFCD01171443

This compound features a guanidine moiety linked to a dimethylpyrimidine and a methylphenyl group, which contributes to its unique biological activity.

The biological activity of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine is primarily attributed to its interaction with various biological targets. Studies indicate that compounds with guanidine structures often exhibit enzyme inhibition properties. For instance, guanidine derivatives have been shown to act as selective inhibitors of human dimethylarginine dimethylaminohydrolase (hDDAH), which plays a critical role in nitric oxide signaling pathways .

Inhibition Profile

Research has demonstrated that modifications in the guanidine structure can significantly influence its potency and selectivity. For example, certain guanidine derivatives have been characterized by their ability to inhibit hDDAH with Ki values ranging from 13 to 18 μM . This suggests that N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine may exhibit similar or enhanced inhibitory effects.

Anticancer Properties

The guanidine scaffold has also been explored for anticancer applications. Inhibitors targeting specific enzymes involved in cancer metabolism have shown promise in preclinical studies. The structural characteristics of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine may allow it to interact with key molecular targets in cancer cells, although specific studies would be necessary to confirm this potential.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)guanidine and its derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1: Reacting 4,6-dimethyl-2-pyrimidinamine with substituted benzoyl chlorides (e.g., 4-methylphenyl derivatives) in the presence of a base like triethylamine. This proceeds via nucleophilic acyl substitution .

- Route 2: Heating thiourea derivatives with ammonia and oxidizing agents (e.g., NaClO₂ in DMF at 80°C) to form guanidine cores .

Optimization Tips: - Control reaction temperatures (80–95°C) to enhance yields .

- Use polar aprotic solvents (DMF, ethanol) for improved solubility .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., distinguishing methyl groups on pyrimidine vs. phenyl rings) .

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic systems. Tools like SHELXL and ORTEP are critical for refinement and visualization .

Q. What are the primary biological targets or pathways affected by this compound?

Methodological Answer:

- Enzyme Inhibition: Modulates activity of enzymes like inducible nitric oxide synthase (iNOS) or HIV reverse transcriptase via competitive binding .

- Receptor Interactions: Targets GPCRs or kinase receptors due to the guanidine core’s basicity, enabling hydrogen bonding with active sites .

Experimental Design: - Use in vitro assays (e.g., enzyme inhibition kinetics) paired with molecular docking to validate binding modes .

Advanced Questions

Q. How do substituents on the pyrimidine and phenyl rings influence biological activity?

Methodological Answer: Substituents alter electronic and steric properties:

- Electron-Donating Groups (e.g., methyl): Enhance solubility and bioavailability by reducing polarity .

- Electron-Withdrawing Groups (e.g., trifluoromethyl): Increase binding affinity to hydrophobic enzyme pockets .

Q. Table 1: Substituent Effects on Biological Activity

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| Derivative A | 4-Fluorophenyl | Anticancer (IC₅₀ = 12 μM) | |

| Derivative B | 3-Trifluoromethylphenyl | iNOS Inhibition (Ki = 0.8 μM) | |

| Derivative C | 4-Phenoxyphenyl | Enzyme Allosteric Modulation |

Q. What challenges arise in crystallographic refinement of guanidine derivatives?

Methodological Answer:

- Hydrogen Bonding Disorder: Common in guanidine moieties; use SHELXL’s restraints (AFIX) to model H-atoms .

- Thermal Motion: Anisotropic displacement parameters (ADPs) for methyl groups require refinement with ISOR constraints .

Software Workflow:

Refine with SHELXL using riding H-atom models .

Visualize with ORTEP for Windows to validate intermolecular interactions .

Q. How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

- Temperature: Higher temperatures (90–95°C) accelerate condensation but may degrade sensitive intermediates .

- pH Control: Maintain alkaline conditions (pH 8–10) to deprotonate amine reactants .

Q. Table 2: Synthesis Optimization Across Studies

| Derivative | Reagents | Temp (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| S13 | NH₃, NaClO₂ in DMF | 80 | DMF | 35 | |

| Title Compound | Acetylacetone, acetic acid | 95 | Ethanol | 85 | |

| 2-Thioacetamide | 2-chloro-N-(5-methylpyridin-2-yl) | Reflux | Ethanol | 85 |

Q. How do researchers resolve contradictions in reported biological activities?

Methodological Answer:

- Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for anticancer screening) .

- Structural Analog Analysis: Compare IC₅₀ values of derivatives with varying substituents to isolate key pharmacophores .

Q. What in silico methods predict target interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to enzyme active sites (e.g., HIV RT) using PDB structures .

- Molecular Dynamics (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How are hydrogen bonding patterns analyzed crystallographically?

Methodological Answer:

Q. What safety protocols are recommended for handling guanidine derivatives?

Methodological Answer:

- PPE: Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .

- Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.